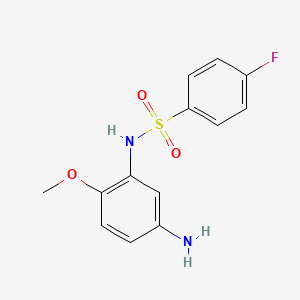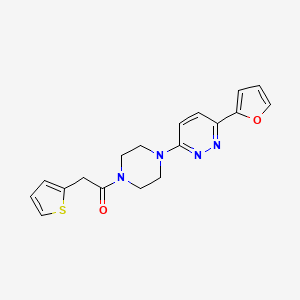![molecular formula C10H8N6S B2952167 4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine CAS No. 953754-64-8](/img/structure/B2952167.png)
4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine is a heterocyclic compound that features both a tetrazole and a thiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The tetrazole ring is known for its stability and ability to mimic carboxylic acids, while the thiazole ring is often found in bioactive molecules.
Mechanism of Action
Target of Action
The primary target of the compound 4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine is fungal CYP51 . CYP51, also known as 14α-demethylase, plays a vital role in the formation of ergosterol, a compound that is crucial for the integrity of cell membranes .
Mode of Action
The compound interacts with its target by binding and inhibiting CYP51 . This inhibition prevents the formation of ergosterol, disrupting the integrity of the fungal cell membranes . The tetrazole moiety in the compound increases its selectivity for CYP51, resulting in little interaction with human cytochrome P450s . This high selectivity distinguishes it from other antifungals with imidazole or triazole moieties, such as ketoconazole or fluconazole, which have a high number of drug-drug interactions due to their interaction with human CYPs .
Biochemical Pathways
By inhibiting CYP51, the compound disrupts the ergosterol biosynthesis pathway . Ergosterol is a key component of fungal cell membranes, and its absence leads to a loss of membrane integrity . This disruption of the cell membrane structure is the primary downstream effect of the compound’s action on the biochemical pathway.
Pharmacokinetics
They are often used as metabolically stable substitutes for carboxylic acid functional groups, which can enhance their bioavailability .
Result of Action
The primary result of the compound’s action is the disruption of fungal cell membranes due to the inhibition of ergosterol synthesis . This leads to the death of the fungal cells, making the compound effective against most microorganisms associated with recurrent vulvovaginal candidiasis (RVVC) .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, tetrazoles can react with acidic materials and strong oxidizers to generate corrosive and toxic gases and heat . They can also react with a few active metals to produce new compounds that are explosive on shock . These properties suggest that the compound’s action, efficacy, and stability could be affected by the pH and the presence of oxidizing agents or active metals in its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine typically involves the formation of the tetrazole and thiazole rings separately, followed by their coupling. One common method for synthesizing tetrazoles is the [3+2] cycloaddition of azides with nitriles. For the thiazole ring, a common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can yield an amine.
Scientific Research Applications
4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: Its ability to mimic carboxylic acids makes it a valuable scaffold for drug design.
Industry: It is used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: Similar in structure but lacks the thiazole ring.
4-Methyl-1,3-thiazole: Contains the thiazole ring but lacks the tetrazole ring.
1,3,4-Thiadiazole: Another heterocyclic compound with similar properties.
Uniqueness
What sets 4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine apart is the combination of the tetrazole and thiazole rings in a single molecule. This unique structure allows it to interact with a wider range of biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6S/c11-10-13-9(5-17-10)7-2-1-3-8(4-7)16-6-12-14-15-16/h1-6H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIMPCROBYQYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C3=CSC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
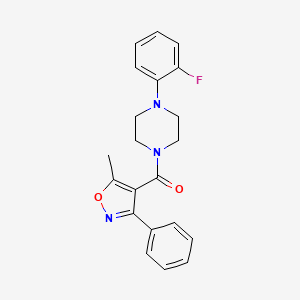
![5-(4-fluorophenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2952088.png)
![2-[7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2952089.png)
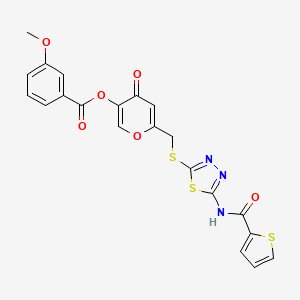

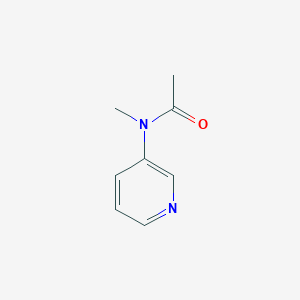
![3-(4-Nitrophenyl)imidazo[1,5-a]pyridine](/img/structure/B2952094.png)
![N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline](/img/structure/B2952095.png)
![2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2952096.png)
![1-(2-Phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B2952099.png)
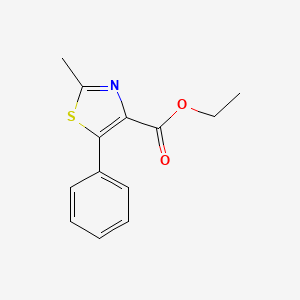
![2-[(5-iodo-2,6-dimethylpyrimidin-4-yl)oxy]acetamide](/img/structure/B2952104.png)
